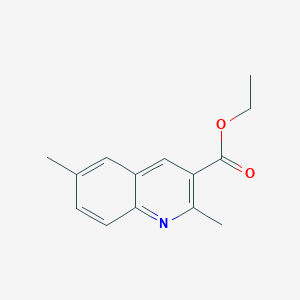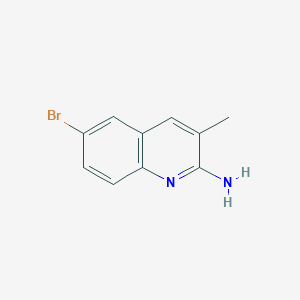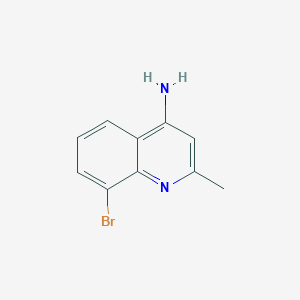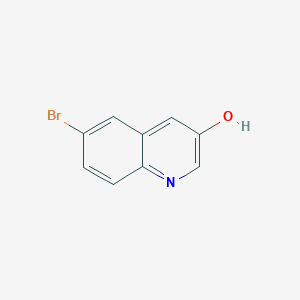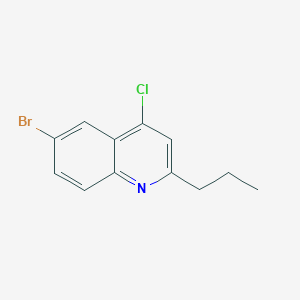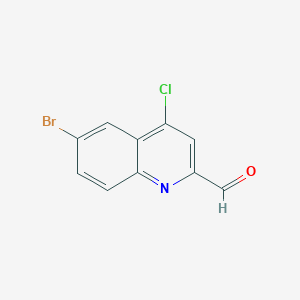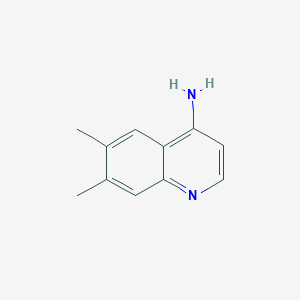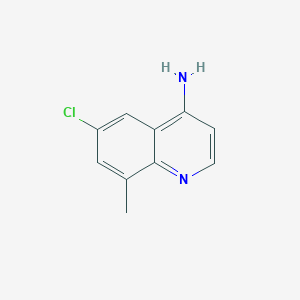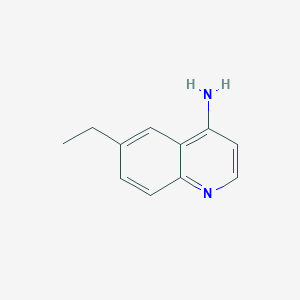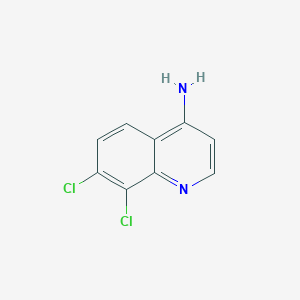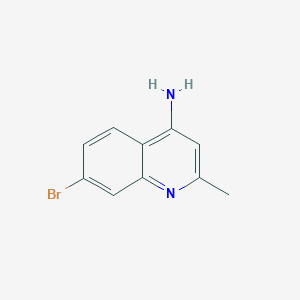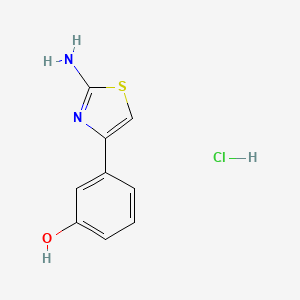
3-(2-amino-4-thiazolyl)Phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-(2-amino-4-thiazolyl)Phenol hydrochloride, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, they discuss related thiazole compounds and their properties, which can provide insights into the chemical behavior and potential applications of 3-(2-amino-4-thiazolyl)Phenol hydrochloride.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, 2-amino (4-chloro phenyl) thiazoles were synthesized using a microwave-assisted method, starting from p-chloroaceto phenone, which was brominated and then reacted with thiourea to yield the desired thiazoles . Similarly, 2-(1,3,4-thiadiazolylaminomethyl)phenols were synthesized by reducing the CN double bond of intermediate Schiff bases, which were prepared from the reaction of 2-amino-5-alkyl(aryl)-1,3,4-thiadiazoles and salicylaldehyde . These methods indicate that the synthesis of 3-(2-amino-4-thiazolyl)Phenol hydrochloride could potentially be achieved through similar pathways involving key steps such as bromination, reaction with thiourea, and subsequent modifications.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and X-ray diffraction, revealing its crystallization in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can also provide insights into the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, which are crucial for understanding the reactivity and interaction of the molecule with other species .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including the formation of Schiff bases when reacted with aryl aldehydes . The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring and the phenyl group. The antimicrobial activity of some Schiff bases of 2-amino (4-chloro phenyl) thiazoles suggests that these compounds can interact with biological targets, which may also be relevant for 3-(2-amino-4-thiazolyl)Phenol hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from their structural analysis and synthesis pathways. The crystal structure, bond lengths, bond angles, and torsion angles provide information about the stability and conformation of the molecule . The electronic properties, such as UV absorption peaks and hyperpolarizability, indicate the potential of these compounds for applications in materials science, such as nonlinear optical (NLO) materials . The fungicidal activity of some 2-(1,3,4-thiadiazolylaminomethyl)phenols suggests that these compounds could be effective in agricultural applications .
Applications De Recherche Scientifique
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole-based Schiff base compounds, which include 3-(2-amino-4-thiazolyl)Phenol hydrochloride, have shown significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism .
- Methods of Application : These compounds are synthesized using both conventional and green approaches with ZnO nanoparticles as a catalyst .
- Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .
Propriétés
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS.ClH/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6;/h1-5,12H,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQDMVOVOWVSPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-amino-4-thiazolyl)Phenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

